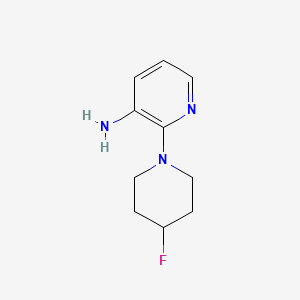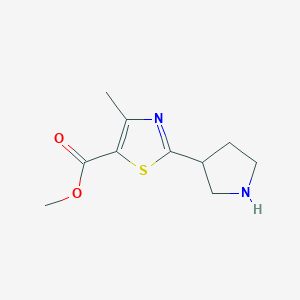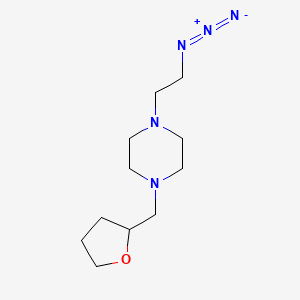
1-(2-Azidoethyl)-4-((tetrahydrofuran-2-yl)methyl)piperazine
Overview
Description
1-(2-Azidoethyl)-4-((tetrahydrofuran-2-yl)methyl)piperazine (AHEP) is an organic compound with a unique structure that has been studied for its potential applications in the field of synthetic chemistry. AHEP is a five-membered heterocyclic compound that contains an azido group, an ether group, and a piperazine ring. AHEP has been investigated for its potential applications in the fields of medicinal chemistry and biochemistry, as well as its potential use as a reagent in synthetic chemistry.
Scientific Research Applications
Novel Radiotracers for Positron Emission Tomography (PET)
Research on analogues of σ receptor ligand PB28, a piperazine derivative, has led to the development of compounds with added polar functionality and reduced lipophilicity for potential use as PET radiotracers in oncology. These analogues demonstrate significant affinities for receptor subtypes and possess characteristics conducive to tumor cell entry, highlighting their utility in diagnostic imaging and therapeutic monitoring (Abate et al., 2011).
Pharmacological Evaluation for Mental Health
Piperazine compounds have been synthesized and evaluated for their antidepressant and antianxiety activities, demonstrating significant effects in behavioral tests on animal models. This indicates the potential of piperazine derivatives in treating mental health disorders by modulating neurological pathways (Kumar et al., 2017).
Antibacterial and Biofilm Inhibition
Piperazine-linked bis(pyrazole-benzofuran) hybrids have been synthesized and tested for their antibacterial efficacies, including biofilm inhibition capabilities against various bacterial strains. These compounds show promise as novel antibacterial agents, especially for drug-resistant strains and biofilm-associated infections (Mekky & Sanad, 2020).
Antitumor Activities and DNA Affinity
A study on piperazine-1-yl-1H-indazole derivatives highlighted their importance in medicinal chemistry for their role in antitumor activities. These compounds, synthesized through efficient processes, have been characterized and evaluated for their docking studies, providing insights into their mechanisms of action at the molecular level (Balaraju et al., 2019).
Synthesis and Evaluation of Antimicrobial Agents
Azole-containing piperazine derivatives have been designed, synthesized, and assessed for their antimicrobial activities. These compounds display moderate to significant in vitro antibacterial and antifungal activities, indicating their potential as therapeutic agents for infectious diseases (Gan et al., 2010).
properties
IUPAC Name |
1-(2-azidoethyl)-4-(oxolan-2-ylmethyl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N5O/c12-14-13-3-4-15-5-7-16(8-6-15)10-11-2-1-9-17-11/h11H,1-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSGKQVRGUQSXGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN2CCN(CC2)CCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)-N-methylmethanamine](/img/structure/B1478686.png)
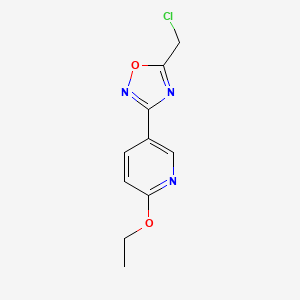
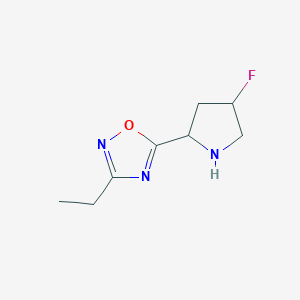
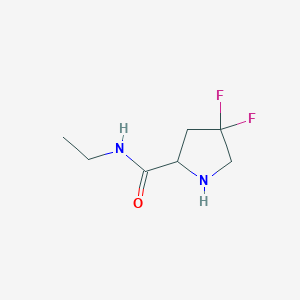

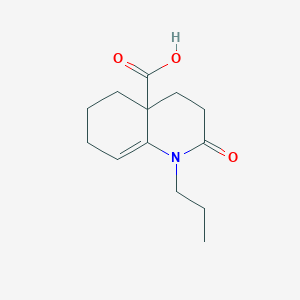
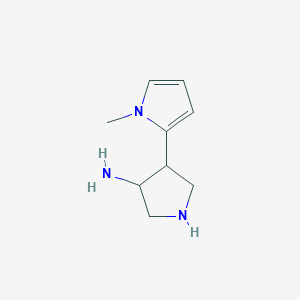
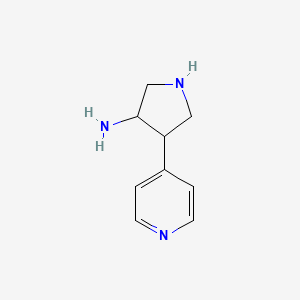
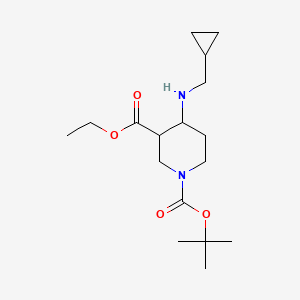
![2-Propyl-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid](/img/structure/B1478701.png)

